
Rocuronium bromide
描述
溴化罗库溴铵是一种氨基类固醇非去极化神经肌肉阻滞剂或肌肉松弛剂,在现代麻醉中用于通过提供骨骼肌松弛来促进气管插管。 它通常需要用于手术或机械通气 . 溴化罗库溴铵以商品名 Zemuron 和 Esmeron 出售 .
准备方法
合成路线和反应条件
制备高纯度溴化罗库溴铵涉及一系列化学反应。 一种方法包括将低沸点抗溶剂与含有有机溶剂的溴化罗库溴铵混合,然后结晶以获得高纯度溴化罗库溴铵 . 另一种方法涉及使用特定的反应条件以确保最终产品中杂质的总量不超过 0.05% .
工业生产方法
溴化罗库溴铵的工业生产通常涉及可扩展的工艺,这些工艺不需要柱色谱。 这些方法旨在简单、方便且经济高效,使其适合大规模生产 .
化学反应分析
Quaternization with Allyl Bromide
The diol intermediate undergoes quaternization with allyl bromide to form the final rocuronium bromide.
This step introduces the allyl group to the pyrrolidine nitrogen, forming the quaternary ammonium structure essential for neuromuscular activity .
Purification and Recrystallization
Post-quaternization, purification involves:
- Column Chromatography : Alumina-based separation to remove impurities .
- Crystallization :
- Decolorization : Activated charcoal treatment in polar aprotic solvents .
Final Drying Conditions
Stability and Decomposition
This compound exhibits specific stability characteristics:
Property | Observation |
---|---|
Thermal Decomposition | Begins at 250°C (HSM and DSC data) |
Reactivity | Reacts with strong oxidizing agents |
pH Stability | Stable in solutions with pH 5–8 |
The compound’s non-crystalline nature at biological temperatures (confirmed via XRPD and HSM) impacts its formulation stability .
Intermediate Reactions and Byproducts
Key intermediates include:
- Compound VI : A bis-acetylated derivative requiring selective deacetylation to yield the monoacetate precursor .
- Compound VIII : Direct precursor to this compound, reacted with allyl bromide under optimized conditions .
Selective Deacetylation
Analytical Characterization
Critical quality control steps involve:
- HPLC : Purity assessment of intermediates (≥85% area purity for Compound IV) .
- XRPD : Confirmation of amorphous solid-state structure .
- EDX Spectroscopy : Elemental analysis confirming Br, C, O, and N composition .
This synthesis and reactivity profile underscores the complexity of producing this compound at scale while maintaining pharmaceutical-grade purity. The use of excess allyl bromide and controlled crystallization steps highlights the balance between reaction efficiency and yield optimization .
科学研究应用
Clinical Applications
- Skeletal Muscle Relaxation During Surgery
- Facilitation of Endotracheal Intubation
- Mechanical Ventilation Support
Pharmacological Properties
- Onset and Duration : Rocuronium has a rapid onset of action (1-2 minutes) and an intermediate duration (30-60 minutes), which is beneficial for procedures requiring quick muscle relaxation .
- Safety Profile : Studies indicate that rocuronium has a favorable safety profile, with mild effects on hemodynamic parameters and low incidence of adverse reactions compared to other neuromuscular blockers .
High-Dose Rocuronium in Spinal Surgery
A study evaluated the effects of high-dose this compound in patients undergoing spinal surgery. The findings indicated that administering higher doses resulted in:
- Shortened onset times for muscle relaxation.
- Improved intubation conditions.
- No significant increase in adverse reactions such as airway resistance or bronchospasm .
Comparison with Other Neuromuscular Blockers
Research comparing rocuronium with succinylcholine highlighted its advantages:
- Similar efficacy in achieving rapid intubation.
- Lower incidence of complications associated with succinylcholine, such as hyperkalemia and malignant hyperthermia .
Data Summary
作用机制
溴化罗库溴铵作为神经肌肉接合处烟碱型乙酰胆碱受体的竞争性拮抗剂发挥作用。 通过与这些受体结合,它阻止乙酰胆碱触发肌肉收缩,从而导致肌肉松弛 . 这种机制使其成为麻醉和重症监护环境中的宝贵工具 .
相似化合物的比较
溴化罗库溴铵通常与其他神经肌肉阻滞剂进行比较,如溴化维库溴铵和溴化潘库溴铵。
溴化维库溴铵: 与维库溴铵相比,罗库溴铵的作用开始更快,使其适合快速序列诱导.
类似化合物包括:
- 溴化维库溴铵
- 溴化潘库溴铵
- 贝氏阿曲库铵
- 西曲库铵
生物活性
Rocuronium bromide is a non-depolarizing neuromuscular blocking agent widely used in clinical anesthesia for muscle relaxation during surgical procedures. Its mechanism of action, pharmacodynamics, and associated biological activities have been the subject of extensive research. This article delves into the biological activity of this compound, highlighting its pharmacological effects, case studies, and relevant research findings.
This compound acts primarily by blocking the neuromuscular transmission at the neuromuscular junction. It competes with acetylcholine for binding to nicotinic receptors on the motor end plate, leading to muscle paralysis. The onset time and duration of action are influenced by factors such as dosage, patient characteristics, and the type of anesthesia used.
Pharmacological Effects
This compound exhibits various pharmacological effects beyond its primary use as a muscle relaxant. Key findings from recent studies include:
- Inflammation and Pain Suppression : this compound has been shown to inhibit endothelial nitric oxide synthase (eNOS) and decrease nitric oxide production in cultured endothelial cells. This suggests a potential role in modulating inflammatory responses .
- Cytotoxic Effects : In vitro studies indicate that this compound does not exhibit cytotoxicity at lower concentrations (up to 50 µg/mL), but higher concentrations significantly reduce cell viability .
- Cyclooxygenase Activity : The compound enhances the expression of cyclooxygenase-2 (COX-2) while having minimal effects on COX-1 expression, indicating its involvement in inflammatory pathways .
Table 1: Summary of this compound's Biological Activity
Anaphylaxis Induced by this compound
A notable case reported an anaphylactic reaction to this compound in a 33-month-old patient undergoing surgery. The patient exhibited severe hypotension and hypoxia shortly after administration. This case highlights the importance of monitoring for allergic reactions during anesthesia, especially with neuromuscular blockers like rocuronium .
Emergence from Anesthesia
A study involving rats demonstrated that intravenous infusion of this compound prolongs the time to emergence from propofol anesthesia in a dose-dependent manner. This suggests that rocuronium may have implications for recovery times in clinical settings .
Clinical Implications
The diverse biological activities of this compound necessitate careful consideration during its clinical application. While it is effective for muscle relaxation, its potential effects on inflammation and pain management could influence postoperative outcomes. Additionally, awareness of possible allergic reactions is crucial for patient safety.
属性
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTJKRAYGYRUJK-FMCCZJBLSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023566 | |
Record name | Rocuronium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119302-91-9 | |
Record name | Rocuronium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119302-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rocuronium bromide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119302919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rocuronium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidinium, 1-[(2β,3α,5α,16β,17β)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)-, bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROCURONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I65MW4OFHZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。